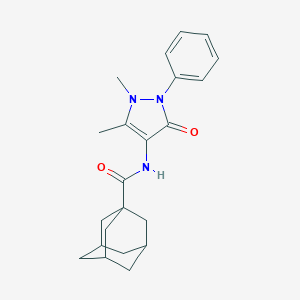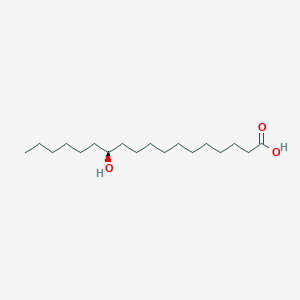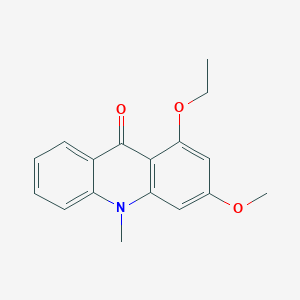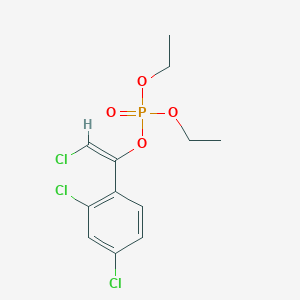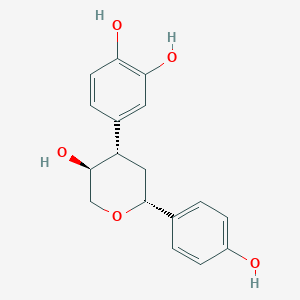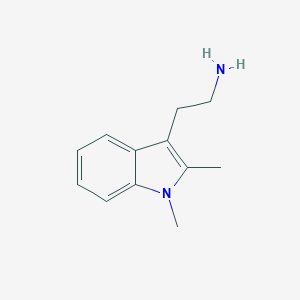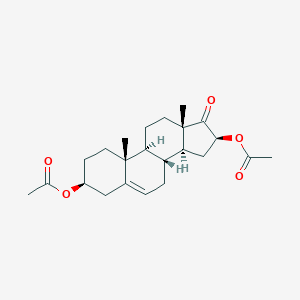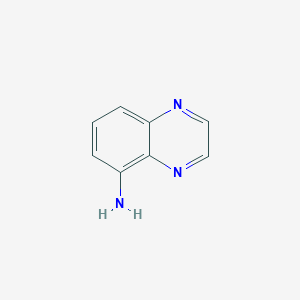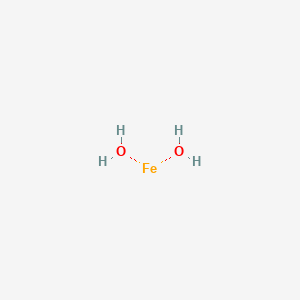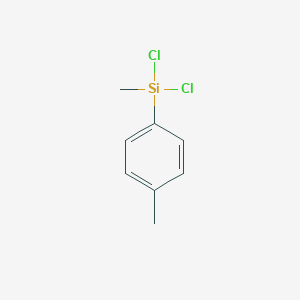
p-Tolylmethyldichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Tolylmethyldichlorosilane is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless, oily liquid that is soluble in organic solvents and reacts with water to form a white solid. p-Tolylmethyldichlorosilane is commonly used as a reagent in organic synthesis, especially in the preparation of silicon-containing compounds.
Mecanismo De Acción
P-Tolylmethyldichlorosilane reacts with various nucleophiles, such as water, alcohols, and amines, to form silicon-containing compounds. The reaction mechanism involves the formation of a silicon-carbon bond, which is a key step in the synthesis of silicon-containing compounds. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid or a base.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of p-Tolylmethyldichlorosilane. However, it is known that it can cause skin and eye irritation upon contact. It is also toxic if ingested or inhaled, and can cause respiratory and gastrointestinal problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-Tolylmethyldichlorosilane is a versatile reagent that is widely used in organic synthesis. It is easy to handle, and its reactions are typically fast and efficient. However, it has some limitations, such as its toxicity and the need for an inert atmosphere during its synthesis and handling.
Direcciones Futuras
There are several future directions for the use of p-Tolylmethyldichlorosilane in scientific research. One potential application is in the synthesis of novel silicon-containing compounds for use in materials science and nanotechnology. Another potential application is in the development of new pharmaceuticals and agrochemicals. Additionally, p-Tolylmethyldichlorosilane could be used as a reagent in the production of polymers, resins, and adhesives with unique properties. Further research is needed to fully explore the potential of p-Tolylmethyldichlorosilane in these areas.
Conclusion:
In conclusion, p-Tolylmethyldichlorosilane is a versatile reagent that is widely used in scientific research. It is commonly used in the synthesis of silicon-containing compounds, and has potential applications in materials science, nanotechnology, pharmaceuticals, and agrochemicals. While it has some limitations, such as its toxicity and the need for an inert atmosphere during its synthesis and handling, p-Tolylmethyldichlorosilane remains an important tool in the field of organic synthesis. Further research is needed to fully explore its potential in these areas.
Métodos De Síntesis
P-Tolylmethyldichlorosilane can be synthesized by reacting p-tolylmagnesium bromide with dichloromethylsilane. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at low temperatures. The reaction mixture is then quenched with water, and the resulting product is extracted with an organic solvent, such as ether or dichloromethane.
Aplicaciones Científicas De Investigación
P-Tolylmethyldichlorosilane is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, especially in the preparation of silicon-containing compounds. It is also used in the production of polymers, resins, and adhesives. Furthermore, p-Tolylmethyldichlorosilane is used as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and materials.
Propiedades
IUPAC Name |
dichloro-methyl-(4-methylphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2Si/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUIMSDHOCZKQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334056 |
Source


|
| Record name | p-tolylmethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolylmethyldichlorosilane | |
CAS RN |
25898-37-7 |
Source


|
| Record name | p-tolylmethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


